2-((5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
CAS No.: 335219-35-7
Cat. No.: VC16122859
Molecular Formula: C23H20N4O2S
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 335219-35-7 |
|---|---|
| Molecular Formula | C23H20N4O2S |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C23H20N4O2S/c1-29-20-15-9-8-14-19(20)22-25-26-23(27(22)18-12-6-3-7-13-18)30-16-21(28)24-17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,24,28) |
| Standard InChI Key | AADTWPWZMZZLQE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Introduction
2-((5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound with a molecular formula of C23H20N4O2S. This compound features a 1,2,4-triazole ring, which is a common motif in many biologically active molecules, known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Structural Information
The structural details of this compound are as follows:
-
Molecular Formula: C23H20N4O2S
-
SMILES: COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4
-
InChI: InChI=1S/C23H20N4O2S/c1-29-20-15-9-8-14-19(20)22-25-26-23(27(22)18-12-6-3-7-13-18)30-16-21(28)24-17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,24,28)
-
InChIKey: AADTWPWZMZZLQE-UHFFFAOYSA-N
Predicted Collision Cross Section (CCS) Data
The predicted collision cross section (CCS) values for this compound under different ionization conditions are summarized in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 417.13798 | 197.3 |
| [M+Na]+ | 439.11992 | 212.7 |
| [M+NH4]+ | 434.16452 | 204.2 |
| [M+K]+ | 455.09386 | 203.9 |
| [M-H]- | 415.12342 | 204.6 |
| [M+Na-2H]- | 437.10537 | 208.8 |
| [M]+ | 416.13015 | 202.1 |
| [M]- | 416.13125 | 202.1 |
Synthesis and Potential Biological Activities
While specific synthesis details for this compound are not readily available, compounds with similar structures often involve multi-step reactions involving the formation of the triazole ring followed by substitution reactions to introduce the phenyl and methoxyphenyl groups. The biological activities of such compounds can vary widely, but they are often explored for their potential as antimicrobial, anticancer, or anti-inflammatory agents due to the presence of the 1,2,4-triazole moiety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume